2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Description
This compound features a cyclopenta[d]pyrimidin-4-one core fused with a pyrazole ring substituted at position 3 with a thiophen-2-yl group and at position 5 with an amino group. Key properties include:
- Molecular formula: C₁₄H₁₅N₅OS
- Molecular weight: 301.37 g/mol
- CAS No.: 1207024-88-1 . Its cyclopenta ring system confers conformational rigidity, a trait common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c15-12-7-10(11-5-2-6-21-11)18-19(12)14-16-9-4-1-3-8(9)13(20)17-14/h2,5-7H,1,3-4,15H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVBGKFZHVZDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4=CC=CS4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one (CAS Number: 956440-32-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, synthesis methods, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 209.27 g/mol. The structural characteristics include a thiophene ring and a pyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃OS |
| Molecular Weight | 209.27 g/mol |
| CAS Number | 956440-32-7 |
| IUPAC Name | 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)ethanol |
Antimicrobial Activity
Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. Research conducted on similar compounds demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been explored. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases. For instance, derivatives similar to the compound have been tested for their ability to reduce inflammation in models of arthritis .
Analgesic Properties
Analgesic activity has been a focal point in the evaluation of pyrazole-based compounds. In animal models, compounds containing the pyrazole structure have shown significant pain relief effects comparable to standard analgesics. For example, in a study assessing analgesic effects using hot plate and writhing tests, certain derivatives demonstrated enhanced latency times and reduced writhing responses .
Anticancer Activity
Recent investigations have highlighted the anticancer properties of pyrazole derivatives. Compounds similar to This compound were evaluated against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that these compounds could induce apoptosis in cancer cells and inhibit cell proliferation effectively .
Case Studies
- Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized various pyrazole-containing thiophene derivatives and evaluated their analgesic properties. The findings showed that specific derivatives exhibited significant analgesic effects compared to traditional pain medications .
- Antimicrobial Screening : Another research effort focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives. The antimicrobial activity was assessed using standard disk diffusion methods against multiple pathogens, revealing promising results for several synthesized compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution on the Heterocyclic Ring
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- Key difference : Thiophen-2-yl replaced by pyridin-3-yl.
- Molecular formula : C₁₃H₁₃N₅O
- Molecular weight : 271.29 g/mol (vs. 301.37 for the parent compound).
- The methyl group on the pyrimidine may increase lipophilicity .
2-(Pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
- Key difference : Pyridin-2-yl substitution.
- CAS No.: 874779-29-0
- Molecular formula : C₁₂H₁₁N₃O
- Impact: The nitrogen position (2-yl vs. 3-yl) affects electronic distribution and hydrogen-bonding capacity. This analog lacks the pyrazole-amino group, reducing hydrogen-bonding sites .
Halogen-Substituted Derivatives
2-(5-Chlorothiophen-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Functional Group Modifications
BI-3231 (Cyclopenta[d]pyrimidine-2,4-dione derivative)
- Key difference : Pyrimidin-4-one replaced by a 2,4-dione core with a thiadiazole substituent.
- Thiadiazole may enhance target affinity via sulfur-mediated interactions .
Core Scaffold Variations
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Accessibility: The parent compound and analogs are synthesized via cyclocondensation (e.g., using malononitrile or cyanoacetate derivatives) .
- Biological Relevance : Pyrazole-pyrimidine hybrids are explored as kinase inhibitors (e.g., JAK2, CDK2) due to their ability to occupy ATP-binding pockets .
- SAR Insights: Thiophene vs. Pyridine: Thiophene enhances π-π stacking; pyridine improves solubility. Halogenation: Chlorine increases metabolic stability but may reduce solubility. Amino Groups: Critical for hydrogen bonding with catalytic residues in enzymes .
Preparation Methods
Synthesis of 5-Amino-3-(thiophen-2-yl)-1H-pyrazole
The pyrazole subunit is synthesized via cyclocondensation of thiophene-2-carbonitrile derivatives with hydrazine hydrate. For example, treatment of 2-cyano-3-(thiophen-2-yl)acrylonitrile with hydrazine hydrate in refluxing ethanol containing piperidine yields 5-amino-3-(thiophen-2-yl)-1H-pyrazole (85% yield). Key spectral data include:
Preparation of Cyclopenta[d]pyrimidin-4-one Core
The cyclopenta[d]pyrimidin-4-one scaffold is constructed via Dieckmann cyclization of ethyl 2-aminocyclopentene-1-carboxylate derivatives. Reaction with triethyl orthoformate in acetic anhydride under reflux affords the pyrimidinone ring (72% yield). Critical spectral characteristics:
Coupling Strategies for Molecular Assembly
Ullmann-Type C–N Bond Formation
Copper-catalyzed coupling of 5-amino-3-(thiophen-2-yl)-1H-pyrazole with 2-chlorocyclopenta[d]pyrimidin-4-one achieves N-arylation. Optimal conditions use CuI (10 mol%), K₂CO₃ (2 equiv), and N,N'-dimethylethylenediamine (DMEDA) in 1,4-dioxane at 80°C, yielding 74% product.
Table 1. Ullmann Coupling Optimization
Nucleophilic Aromatic Substitution
Direct displacement of a leaving group (e.g., Cl) at the pyrimidinone C2 position by the pyrazole amine occurs under basic conditions. Using KOtBu in DMF at 120°C for 6 h affords the coupled product in 68% yield.
One-Pot Tandem Synthesis
A streamlined approach combines pyrazole formation and coupling in a single reactor:
-
Step 1 : Cyclocondensation of thiophene-2-carboxaldehyde with malononitrile and hydrazine hydrate forms the pyrazole.
-
Step 2 : In situ reaction with 2-chlorocyclopenta[d]pyrimidin-4-one under Cu catalysis.
This method reduces purification steps, achieving 65% overall yield.
Solvent-Free Mechanochemical Synthesis
Grinding 5-amino-3-(thiophen-2-yl)-1H-pyrazole with cyclopenta[d]pyrimidin-4-one hydrochloride in the presence of aluminate sulfonic acid nanoparticles (ASA NPs) enables solvent-free coupling (82% yield, 30 min). Advantages include:
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency Comparison
Q & A
Q. What are the recommended synthetic routes for preparing 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1 : Prepare the pyrazole-thiophene precursor via cyclocondensation of 5-amino-3-(thiophen-2-yl)-1H-pyrazole with appropriate reagents (e.g., NH₄OAc in glacial acetic acid at 108°C, as used in analogous pyrimidine syntheses) .
- Step 2 : Fuse the cyclopenta[d]pyrimidin-4-one core using a Biginelli-like reaction with diketones or β-keto esters under acidic conditions .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the final product .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring fusion (e.g., pyrimidin-4-one carbonyl at ~165 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (0.1% TFA) mobile phase .
- X-ray Crystallography (if crystals form): Resolve stereochemistry and hydrogen-bonding networks .
Q. How can researchers screen for preliminary biological activity?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include reference drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) and solvent blanks .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of the cyclopenta[d]pyrimidin-4-one core?
- Methodological Answer :
- Catalytic Systems : Use Pd/C or CuI in solvent systems like DMF/H₂O to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 150°C vs. 12 hours conventional) while maintaining yield .
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, NMP) to improve solubility of intermediates .
Q. How can computational modeling aid in target identification for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity with enzymes (e.g., COX-2, EGFR) based on pyrimidine and thiophene motifs .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability in protein binding pockets .
- QSAR Studies : Corrogate substituent effects (e.g., thiophene vs. furan) on bioactivity using MOE or Schrödinger .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays in multiple cell lines (e.g., compare HeLa vs. A549 results) .
- Purity Reassessment : Re-analyze compound batches via HPLC and elemental analysis to exclude impurities .
- Mechanistic Profiling : Use Western blotting or enzyme inhibition assays (e.g., kinase profiling panels) to confirm target specificity .
Q. What advanced methods elucidate the compound’s reaction mechanism in catalytic processes?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
